molecular formula C12H15NO4 B12975499 Methyl (r)-4-amino-7-methoxychromane-6-carboxylate hydrochloride

Methyl (r)-4-amino-7-methoxychromane-6-carboxylate hydrochloride

Cat. No.: B12975499
M. Wt: 237.25 g/mol
InChI Key: OMWOBOVKEXLYFZ-SECBINFHSA-N
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Description

Methyl ®-4-amino-7-methoxychromane-6-carboxylate hydrochloride is a synthetic organic compound that belongs to the chromane family. This compound is characterized by its unique structure, which includes a chromane ring substituted with amino, methoxy, and carboxylate groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-amino-7-methoxychromane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The amino and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-amino-7-methoxychromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the chromane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like methyl iodide (CH3I) for methylation and sodium hydride (NaH) for deprotonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl ®-4-amino-7-methoxychromane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-4-amino-7-methoxychromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-4-amino-7-hydroxychromane-6-carboxylate hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl ®-4-amino-7-ethoxychromane-6-carboxylate hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

    Methyl ®-4-amino-7-methoxychromane-6-carboxylate sulfate: Similar structure but with a sulfate salt form instead of hydrochloride.

Uniqueness

Methyl ®-4-amino-7-methoxychromane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl (4R)-4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C12H15NO4/c1-15-10-6-11-7(9(13)3-4-17-11)5-8(10)12(14)16-2/h5-6,9H,3-4,13H2,1-2H3/t9-/m1/s1

InChI Key

OMWOBOVKEXLYFZ-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](CCOC2=C1)N)C(=O)OC

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)C(=O)OC

Origin of Product

United States

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